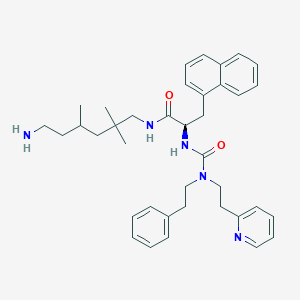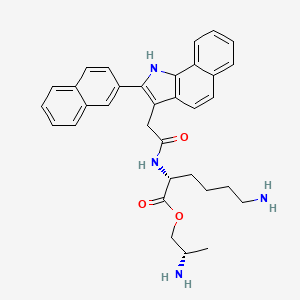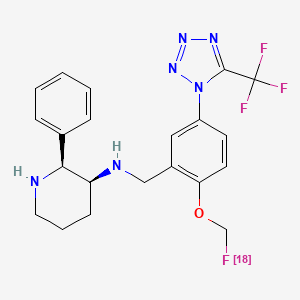
Fumonisin B2
Übersicht
Beschreibung
Fumonisin B2 is a mycotoxin produced by the fungi Fusarium verticillioides (formerly Fusarium moniliforme) and Aspergillus niger . It is a structural analog of fumonisin B3, lacking one hydroxy group compared to fumonisin B1 . This compound is more cytotoxic than fumonisin B1 and inhibits sphingosine acyltransferase . This compound frequently contaminates maize and other crops, posing significant health risks to humans and animals .
Wissenschaftliche Forschungsanwendungen
Fumonisin B2 has numerous scientific research applications. It is used as a standard for the detection of fumonisins in corn-based food products by high-performance liquid chromatography . In biology, it serves as a tool for exploring sphingolipid metabolism and its effects on cell signaling pathways . In medicine, this compound is studied for its potential carcinogenic effects and its role in diseases such as esophageal cancer and neural tube defects . Industrially, it is used to assess contamination levels in animal feed and food products .
Wirkmechanismus
Target of Action
Fumonisin B2 primarily targets the enzyme sphingosine acyltransferase, also known as ceramide synthase . This enzyme plays a crucial role in the biosynthesis of sphingolipids, a class of lipids that are vital components of cell membranes and have various biological functions .
Mode of Action
this compound interacts with its target by acting as a potent inhibitor of ceramide synthase . By inhibiting this enzyme, this compound disrupts the normal metabolism of sphingolipids . This disruption can lead to an accumulation of sphingoid bases and a decrease in complex sphingolipids .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sphingolipid metabolism pathway . The inhibition of ceramide synthase by this compound leads to a disruption in the balance of sphingolipids within the cell . This disruption can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It is known that this compound can be found in various agricultural commodities, particularly maize, indicating that it can be absorbed and distributed in organisms that consume these commodities .
Result of Action
The disruption of sphingolipid metabolism by this compound can lead to various molecular and cellular effects. It has been reported that this compound is more cytotoxic than Fumonisin B1 . The cytotoxicity of this compound is likely due to the induction of apoptosis, or programmed cell death, in affected cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound by Fusarium fungi is affected by environmental conditions such as temperature and humidity . Furthermore, the contamination of agricultural commodities by this compound can be influenced by factors such as crop variety, geographical location, and storage conditions .
Biochemische Analyse
Biochemical Properties
Fumonisin B2 is a structural analog of sphingosine and acts as a potent inhibitor of ceramide synthases (CerSs) . This interaction disrupts sphingolipid metabolism, which plays a crucial role in various biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to cause a decrease in cell viability, increase in membrane leakage, cell death, and the induction of expression of markers for endoplasmic reticulum (ER) stress .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of sphingosine acyltransferase . This inhibition disrupts the normal functioning of sphingolipid metabolism, leading to various downstream effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings . It has been shown that this compound can cause changes in the effects of this product over time, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, it has been reported that exposure to this compound or its hydrolyzed form can lead to significant decreases in body weight and tissue weight in broilers .
Metabolic Pathways
This compound is involved in the metabolic pathway of sphingolipid metabolism . It interacts with ceramide synthases (CerSs), an enzyme involved in this pathway .
Transport and Distribution
It is known that this compound and other fumonisins frequently contaminate maize and other crops .
Subcellular Localization
Given its role in inhibiting ceramide synthases (CerSs), it is likely that it localizes to areas of the cell where these enzymes are present .
Vorbereitungsmethoden
Fumonisin B2 can be prepared from maize culture inoculated with Fusarium moniliforme. The targeted B-series fumonisins are first extracted with acetonitrile/water (50:50, v/v) and then purified using MAX cartridges . Chromatographic preparative procedures on a Unitary C18 column and a SB-CN column are performed to eliminate other interferents and obtain high-purity compounds . Another method involves ultrasonic extraction with methanol-water (3:1, v/v) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for rapid determination .
Analyse Chemischer Reaktionen
Fumonisin B2 undergoes various chemical reactions, including inhibition of ceramide synthase through competitive antagonism, causing accumulation and reduction of ceramide-related lipids . It disrupts sphingolipid metabolism, leading to toxic effects in plants and animals . Common reagents and conditions used in these reactions include liquid chromatography and mass spectrometry for detection and analysis . Major products formed from these reactions are often less toxic metabolites .
Vergleich Mit ähnlichen Verbindungen
Fumonisin B2 is structurally similar to fumonisin B1 and fumonisin B3, with this compound lacking one hydroxy group compared to fumonisin B1 . Fumonisin B1 is the most potent and common fumonisin, while fumonisin B3 is less cytotoxic . All three compounds are diesters of propane-1,2,3-tricarboxylic acid with similar long-chain aminopolyol backbones . This compound is unique in its higher cytotoxicity and specific inhibition of sphingosine acyltransferase .
Eigenschaften
CAS-Nummer |
116355-84-1 |
|---|---|
Molekularformel |
C34H59NO14 |
Molekulargewicht |
705.8 g/mol |
IUPAC-Name |
(2R)-2-[2-[(5R,6R,7S,9R,16S,18S,19R)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21-,22-,23-,24-,25+,26+,27+,32-/m1/s1 |
InChI-Schlüssel |
UXDPXZQHTDAXOZ-RICXGBSCSA-N |
SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Isomerische SMILES |
CCCC[C@@H](C)[C@H]([C@H](C[C@H](C)CCCCCC[C@@H](C[C@@H]([C@@H](C)N)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Aussehen |
Solid powder |
Piktogramme |
Acute Toxic; Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Fumonisin B2; CCRIS 4434; CCRIS4434; CCRIS-4434 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Fumonisin B2?
A1: this compound (FB2), similar to its structural analogue Fumonisin B1, disrupts sphingolipid metabolism. [, , ] It does so by inhibiting ceramide synthase, a key enzyme in the biosynthesis of sphingolipids. []
Q2: What are the downstream consequences of FB2's interference with sphingolipid metabolism?
A2: The inhibition of ceramide synthase by FB2 leads to an accumulation of sphinganine and a decrease in complex sphingolipids. [, , ] This disruption in the balance of sphingolipids can trigger various cellular responses, including apoptosis, oxidative stress, and inflammation. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C42H71NO15, and its molecular weight is 827.99 g/mol. []
Q4: Are there any characteristic spectroscopic data available for this compound identification?
A4: Yes, this compound can be identified using techniques like Fourier Transform Infrared (FTIR) spectroscopy. The presence of an amino group, identifiable by a peak at 1636-1639 cm-1, is a strong indicator of FB2 presence in samples. [] Additionally, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is widely used for FB2 identification and quantification. [, , , ]
Q5: Which fungi are known to produce this compound?
A5: While this compound was initially associated with Fusarium species, recent research has revealed its production by Aspergillus niger. [, , , , ] This finding is significant because A. niger is commonly used in various industrial processes and is present in a wide range of food products. []
Q6: Do all strains of Aspergillus niger produce FB2?
A6: No, not all A. niger strains produce FB2. Research suggests that the presence of the fum8 gene, part of the fumonisin biosynthetic gene cluster, is correlated with FB2 production in A. niger. []
Q7: Are there specific environmental conditions that favor FB2 production?
A7: Yes, certain factors influence FB2 production. Studies have shown that A. niger produces more FB2 in media with high sugar or salt content, indicating that water activity plays a crucial role. [] Additionally, temperatures between 25-30°C appear to be optimal for FB2 production by A. niger. []
Q8: In which food and feed products has this compound been detected?
A8: this compound has been detected in various products, including:
- Cereals: Corn, wheat, and rice. []
- Dried fruits: Raisins and figs. [, ]
- Beverages: Coffee, wine, and beer. [, , ]
- Spices: Chilli, paprika, and ginger. []
Q9: Does the processing of food products affect FB2 levels?
A9: While some studies suggest FB2 is relatively stable during processing, research is ongoing to fully understand the impact of different processing methods on FB2 levels in food. [] For instance, FB2 can bind to components in corn-based products during processing, leading to the formation of “bound fumonisins” that might be missed by standard analytical methods. []
Q10: What are the known toxic effects of this compound in animals?
A10: Similar to FB1, FB2 disrupts sphingolipid metabolism in animals. [, ] Studies have shown that it can cause:
- Liver and kidney damage: In poultry, FB2 exposure has been linked to liver and kidney damage, even at relatively low levels. [, ]
- Immune suppression: FB2 exposure can suppress the immune system in poultry, making them more susceptible to infections. []
Q11: What are the common methods used for the detection and quantification of this compound?
A11: The most common methods used for FB2 analysis include:
- HPLC coupled with fluorescence detection: This method involves derivatizing FB2 with a fluorescent reagent before HPLC separation and detection. []
- HPLC coupled with MS or MS/MS: This technique offers high sensitivity and selectivity for FB2 detection and quantification in complex matrices. [, , , ]
- FTIR spectroscopy: This method provides a rapid screening tool for identifying FB2 based on its spectral fingerprint. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2R,3S)-1-[[(1R,3S)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1674102.png)

![N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B1674107.png)




![3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1674112.png)






